molecular formula C23H30ClN3O3S B2983569 N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1217088-83-9

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B2983569
CAS No.: 1217088-83-9
M. Wt: 464.02
InChI Key: ZSCSTMGTCVWQCR-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a benzamide derivative featuring a benzothiazole moiety substituted with an ethyl group at the 6-position and a 3,4-dimethoxybenzamide group linked via a dimethylaminopropyl chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The molecular formula of this analog is C₂₂H₂₈ClN₃O₃S, with a molecular weight of 450.0 .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S.ClH/c1-6-16-8-10-18-21(14-16)30-23(24-18)26(13-7-12-25(2)3)22(27)17-9-11-19(28-4)20(15-17)29-5;/h8-11,14-15H,6-7,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCSTMGTCVWQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is categorized as a benzamide derivative with additional functional groups that enhance its biological activity. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H25ClN4O3SC_{21}H_{25}ClN_{4}O_{3}S, with a molecular weight of 449.0 g/mol. The compound features a thiazole ring fused with a benzene derivative, which contributes to its potential biological activity. The structure can be represented as follows:

Structure N(3(dimethylamino)propyl)N(6ethylbenzo[d]thiazol2yl)3,4dimethoxybenzamide\text{Structure }N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
PropertyValue
Molecular FormulaC21H25ClN4O3S
Molecular Weight449.0 g/mol
SolubilityHigh bioavailability potential
DensityNot Available
Melting PointNot Available

The proposed mechanism of action for this compound involves interaction with specific biological targets, likely receptors or enzymes involved in disease pathways. In vitro studies have shown dose-dependent responses in relevant biological assays, indicating its potential efficacy against various diseases.

Pharmacological Properties

  • Antibacterial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties against pathogens such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be 62.5 µg/mL and 78.12 µg/mL, respectively .
  • Antiproliferative Effects : The compound has demonstrated antiproliferative effects against cancer cell lines such as HeLa and A549, with IC50 values of 226 µg/mL and 242.52 µg/mL, respectively .
  • Anti-tubercular Activity : Recent research has highlighted the potential anti-tubercular activity of benzothiazole derivatives, including this compound. The inhibitory concentrations were compared with standard reference drugs, showing promising results in inhibiting M. tuberculosis growth .

Case Studies

Several studies have been conducted to evaluate the biological activity of benzothiazole derivatives similar to this compound:

  • Study on Antibacterial Activity : A study focused on various benzothiazole derivatives reported that compounds with similar structures exhibited significant antibacterial activity against resistant strains of bacteria .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of related compounds in treating infections caused by M. tuberculosis. These studies revealed favorable bioavailability and selective inhibition profiles .

Comparison with Similar Compounds

Key Differences :

  • Methoxy vs.
  • Molecular Weight Impact : The dimethoxy analog has a higher molecular weight (450.0 vs. 418.0), which may influence pharmacokinetic properties like membrane permeability .

Heterocyclic Core Modifications: Benzothiazole vs. Quinoline

describes compounds such as SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride), which replaces the benzothiazole core with a quinoline system.

Parameter Target Compound (Benzothiazole) SzR-105 (Quinoline)
Core Structure Benzo[d]thiazole Quinoline
Substituents 6-Ethyl, 3,4-dimethoxy 4-Hydroxy
Molecular Formula ~C₂₃H₃₀ClN₃O₃S* C₁₅H₂₀ClN₃O₂
Molecular Weight ~464.0* 309.79

Implications :

  • Bioactivity: Quinoline derivatives like SzR-105 are often explored for their antimicrobial or kinase-inhibitory properties, whereas benzothiazoles are studied for CNS activity due to their lipophilic nature .
  • Solubility : The hydroxy group in SzR-105 may improve aqueous solubility compared to the ethoxy/methoxy groups in benzothiazole analogs .

Functional Group Variations in Thiadiazole and Acetamide Derivatives

lists compounds such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8), which feature thiadiazole and pyridazine rings.

Parameter Target Compound Thiadiazole-Pyridazine Analog
Core Structure Benzothiazole Thiadiazole-Pyridazine
Key Functional Groups Dimethylaminopropyl, dimethoxy Thioether, thienyl
Potential Applications Neuropharmacology Anticancer or antiviral

Key Differences :

  • Electronic Properties : The thiophene and pyridazine groups in the thiadiazole analog confer distinct electronic profiles, possibly enabling interactions with different biological targets .
  • Synthetic Utility : The N,O-bidentate directing group in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlights the role of substituents in enabling metal-catalyzed reactions, a feature absent in the target compound .

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